N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Coupling with Naphthalene Derivative: The benzothiazole derivative is then coupled with a naphthalene carboxylic acid derivative using a coupling reagent such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole core with a naphthalene carboxamide moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H18N2OS |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H18N2OS/c1-16-15-18(25-27-22-11-4-5-12-23(22)29-25)13-14-21(16)26-24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-15H,1H3,(H,26,28) |
InChI Key |
YAQVKVYDVIXNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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